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Compound of Interest

Compound Name: Methyl 2-acetyloctanoate

Cat. No.: B116824 Get Quote

Introduction
Methyl 2-acetyloctanoate is a β-keto ester of significant interest in synthetic organic

chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a

single methylene carbon, imparts a unique reactivity profile that makes it a valuable

intermediate for the construction of complex molecular architectures. The presence of an acidic

α-hydrogen, situated between the two carbonyl groups, is the cornerstone of its utility, allowing

for facile enolate formation and subsequent carbon-carbon bond-forming reactions.

This guide provides a comprehensive overview of the chemical identity, physicochemical

properties, spectroscopic profile, and core reactivity of methyl 2-acetyloctanoate. It is

intended for researchers, scientists, and drug development professionals who require a deep

technical understanding of this versatile building block. The protocols and analyses presented

herein are grounded in established chemical principles to ensure both accuracy and practical

applicability in a laboratory setting.

Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to predicting and

interpreting its chemical behavior.

IUPAC Name: methyl 2-acetyloctanoate[1]

Synonyms: Methyl 2-hexylacetoacetate, 2-acetyl-octanoic acid methyl ester[1]
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CAS Number: 70203-04-2[1]

Molecular Formula: C₁₁H₂₀O₃[1]

Molecular Weight: 200.27 g/mol [1]

Canonical SMILES: CCCCCCC(C(=O)C)C(=O)OC[1]

The structure features a central chiral carbon (C2) bonded to a hexyl group, an acetyl group, a

methoxycarbonyl group, and a hydrogen atom. This arrangement classifies it as a β-keto ester.

Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in

reactions. While extensive experimental data for methyl 2-acetyloctanoate is not widely

published, a combination of reported experimental values and computed properties provides a

useful profile.

Property Value Source

Boiling Point 124-128 °C at 15 Torr Experimental

Molecular Weight 200.27 g/mol Computed[1]

XLogP3 3.1 Computed[1]

Hydrogen Bond Donor Count 0 Computed[1]

Hydrogen Bond Acceptor

Count
3 Computed[1]

Rotatable Bond Count 8 Computed[1]

Topological Polar Surface Area 43.4 Å² Computed[1]

Note: Except for the boiling point, the properties listed are computationally derived and should

be used as estimates.

Reactivity and Synthetic Applications
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The synthetic utility of methyl 2-acetyloctanoate stems from the reactivity inherent to β-keto

esters. This reactivity is dominated by the chemistry of the α-proton and the two carbonyl

groups.

Keto-Enol Tautomerism
Like all β-dicarbonyl compounds, methyl 2-acetyloctanoate exists as an equilibrium mixture of

its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and

conjugation between the C=C double bond and the remaining carbonyl group. This equilibrium

is fundamental to its reactivity.

Caption: Keto-Enol tautomerism in methyl 2-acetyloctanoate.

Acidity and Enolate Formation
The proton on the carbon alpha to both carbonyls (C2) is significantly more acidic (pKa ≈ 11 in

DMSO) than a typical α-proton of a ketone or ester. This is because the resulting conjugate

base, an enolate, is stabilized by resonance, delocalizing the negative charge over both

oxygen atoms.[2] This acidity allows for easy deprotonation with moderately strong bases (e.g.,

sodium ethoxide, sodium hydride) to form a highly reactive nucleophilic enolate.[2][3]

Core Synthetic Reactions
The enolate of methyl 2-acetyloctanoate is a powerful nucleophile for a variety of synthetic

transformations.

Alkylation: The enolate readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide)

in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This is a cornerstone

of its utility in building more complex carbon skeletons.[3]

Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields a β-tricarbonyl

compound, which are themselves versatile synthetic intermediates.

Hydrolysis and Decarboxylation: The ester group can be hydrolyzed under acidic or basic

conditions to form the corresponding β-keto acid.[3] Upon heating, β-keto acids readily

undergo decarboxylation (loss of CO₂) to yield a ketone, in this case, 2-octanone. This

sequence provides a powerful method for synthesizing substituted ketones.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b116824?utm_src=pdf-body
https://www.benchchem.com/product/b116824?utm_src=pdf-body
https://www.benchchem.com/product/b116824?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC250260050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC250260050&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-methyloctanoate
https://www.benchchem.com/product/b116824?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-methyloctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-methyloctanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl 2-acetyloctanoate

Resonance-Stabilized
Enolate  1. Base (e.g., NaOEt)

β-Keto Acid Intermediate

  H₃O⁺ or OH⁻, then H₃O⁺

(Hydrolysis)

α-Alkylated Product  2. Alkyl Halide (R-X)

Substituted Ketone
(e.g., 2-Octanone)

  Heat (-CO₂) 
(Decarboxylation)

Click to download full resolution via product page

Caption: Key synthetic pathways involving methyl 2-acetyloctanoate.

Spectroscopic Profile (Predicted)
As experimental spectra for methyl 2-acetyloctanoate are not available in common

databases, this section provides a predicted analysis based on its known structure and

established spectroscopic principles. This serves as a guide for researchers to verify the

identity of the synthesized compound.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton

environment.
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~3.75 Singlet 3H -OCH₃

Methyl ester

protons,

deshielded by

the adjacent

oxygen.

~3.50 Triplet 1H -CH(Ac)-

Methine proton

at C2,

deshielded by

two carbonyls.

Split by the C3

methylene

protons.

~2.20 Singlet 3H -C(=O)CH₃

Acetyl methyl

protons, adjacent

to a carbonyl

group.

~1.60 Multiplet 2H -CH₂-CH(Ac)-

Methylene

protons at C3,

adjacent to the

chiral center.

~1.30 Multiplet 8H -(CH₂)₄-

Methylene

protons of the

hexyl chain.

~0.90 Triplet 3H -CH₃

Terminal methyl

group of the

hexyl chain.

¹³C NMR Spectroscopy
The carbon NMR spectrum will distinguish the two different carbonyl carbons and the carbons

of the alkyl chain.
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Predicted δ (ppm) Assignment Rationale

~203 C=O (Ketone)
Typical chemical shift for a

ketone carbonyl carbon.

~169 C=O (Ester)
Typical chemical shift for an

ester carbonyl carbon.

~58 -CH(Ac)-
Methine carbon at C2,

deshielded by two carbonyls.

~52 -OCH₃
Methyl ester carbon,

deshielded by oxygen.

~32-22 -(CH₂)₅- & -C(=O)CH₃
Carbons of the hexyl chain and

the acetyl methyl group.

~14 -CH₃
Terminal methyl carbon of the

hexyl chain.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Predicted Frequency
(cm⁻¹)

Functional Group Rationale

~1745 C=O Stretch (Ester)

Strong, sharp absorption

characteristic of a saturated

ester.

~1720 C=O Stretch (Ketone)

Strong, sharp absorption

characteristic of a saturated

ketone.

~2950-2850 C-H Stretch

Aliphatic C-H stretches from

the alkyl chain and methyl

groups.

~1200-1100 C-O Stretch
Strong absorption from the

ester C-O single bond.
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Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed

at m/z = 200. Key fragmentation patterns would likely include:

Loss of methoxy group (-OCH₃): [M - 31]⁺ at m/z = 169.

Loss of methoxycarbonyl group (-COOCH₃): [M - 59]⁺ at m/z = 141.

McLafferty rearrangement: A characteristic fragmentation of ketones and esters, potentially

leading to a prominent peak at m/z = 58 or others depending on the site of rearrangement.

Loss of acetyl group (-COCH₃): [M - 43]⁺ at m/z = 157.

Cleavage of the hexyl chain: A series of peaks separated by 14 Da (CH₂).

Experimental Protocols
Synthesis via Alkylation of Methyl Acetoacetate
This protocol is adapted from a known procedure for the synthesis of methyl 2-
acetyloctanoate.

Caption: Workflow for the synthesis of methyl 2-acetyloctanoate.

Methodology:

Enolate Formation: To a stirring solution of 30% sodium methoxide in methanol under a

nitrogen atmosphere, add methyl acetoacetate dropwise. Maintain the temperature as

recommended by the specific procedure, often near room temperature or slightly cooled. The

base deprotonates the methyl acetoacetate to form the sodium enolate.

Alkylation: To the resulting enolate solution, add 1-bromohexane dropwise.

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours)

to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography

(TLC) or gas chromatography (GC).
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Workup: After cooling, distill off the majority of the solvent (methanol). Pour the residue into a

mixture of ice and water.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as n-hexane or

diethyl ether. Combine the organic layers.

Washing & Drying: Wash the combined organic phase with water and/or brine to remove any

remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like

sodium sulfate or magnesium sulfate.

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The

crude product is then purified by vacuum distillation to yield pure methyl 2-acetyloctanoate.

Characterization Workflow
A self-validating protocol requires rigorous characterization to confirm the identity and purity of

the final product.

Obtain Spectroscopic Data: Acquire ¹H NMR, ¹³C NMR, IR, and GC-MS data for the purified

product.

Confirm Structure:

Compare the obtained IR spectrum with the predicted key frequencies (~1745 and ~1720

cm⁻¹).

Analyze the ¹H and ¹³C NMR spectra. Confirm that the chemical shifts, integrations, and

splitting patterns match the predicted values for the target structure.

Analyze the mass spectrum to confirm the molecular weight (m/z = 200) and identify key

fragmentation patterns consistent with the structure.

Assess Purity: Use ¹H NMR integration and/or GC peak area analysis to determine the purity

of the compound, ensuring the absence of starting materials or significant byproducts.

Safety and Handling
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While a specific Safety Data Sheet (SDS) for methyl 2-acetyloctanoate is not readily

available, general precautions for handling β-keto esters and related flammable organic liquids

should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of

vapors.

Fire Safety: The compound is expected to be a combustible or flammable liquid. Keep away

from heat, sparks, open flames, and other ignition sources.[2][4][5] Use explosion-proof

equipment where necessary.[2][5]

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can

cause vigorous reactions.[2]

Handling: Avoid contact with skin and eyes, as related compounds can cause irritation.[6] In

case of contact, rinse thoroughly with water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.

Conclusion
Methyl 2-acetyloctanoate is a synthetically valuable β-keto ester, defined by the reactivity of

its acidic α-proton. Its straightforward synthesis and the ability to undergo facile alkylation and

decarboxylation reactions make it an important precursor for the preparation of complex

ketones and other organic molecules. While detailed experimental physicochemical and

spectroscopic data are sparse in the public domain, its properties can be reliably predicted

based on its structure, providing a solid framework for its use and characterization in a

research setting. Adherence to standard safety protocols for handling flammable organic

reagents is essential for its safe application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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